molecular formula C5H7N3O2 B1585227 5-Methylaminouracil CAS No. 7577-92-6

5-Methylaminouracil

Cat. No.: B1585227
CAS No.: 7577-92-6
M. Wt: 141.13 g/mol
InChI Key: DYRPKHXNULRIQL-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylaminouracil typically involves the reaction of 5-bromouracil with methylamine. This reaction proceeds under mild conditions, often at room temperature, and results in the substitution of the bromine atom with a methylamino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methylaminouracil undergoes various chemical reactions, including:

    Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as halides or other amines.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-Methylaminouracil has a wide range of applications in scientific research:

Comparison with Similar Compounds

    5-Aminouracil: Another derivative of uracil with an amino group at the fifth position.

    5-Fluorouracil: A well-known chemotherapeutic agent with a fluorine atom at the fifth position.

    5-Bromouracil: Used in mutagenesis studies due to its ability to substitute for thymine in DNA.

Uniqueness: 5-Methylaminouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 5-Fluorouracil, which is primarily used in cancer treatment, this compound’s applications are broader, encompassing antiviral and antibacterial research as well .

Properties

IUPAC Name

5-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRPKHXNULRIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292256
Record name 5-Methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7577-92-6
Record name NSC81178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystallographic information available for a compound related to 5-Methylaminouracil?

A1: A preliminary crystallographic investigation was conducted on 4-Methyl-5-ethyluracil []. While not identical to this compound, this compound shares a similar core structure. The study determined the lattice constants and space-group data from rotation and Weissenberg photographs. The angular constants of the direct cells were determined using the method of angular lag. The crystal densities were determined by flotation. []

Q2: Are there any studies investigating the inhibitory effects of compounds related to this compound?

A2: Yes, the inhibitory effect of 6-methyluracil derivatives on the free-radical oxidation of 1,4-dioxane has been studied []. Although the specific compound this compound isn't mentioned, this research sheds light on the potential antioxidant properties of similar uracil derivatives.

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